![molecular formula C14H18ClNO2 B6180887 benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2613299-92-4](/img/no-structure.png)
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is a complex organic compound. It contains a benzyl group, a carboxylate group, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spirocyclic structure and the benzyl group. The spirocyclic structure involves two rings sharing a single atom, which can lead to interesting chemical properties .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves the reaction of benzylamine with cyclohexanone to form the intermediate 6-benzylaminocyclohexanone, which is then reacted with ethyl chloroformate to form the benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate. The final step involves the addition of hydrochloric acid to the benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate to form the hydrochloride salt.", "Starting Materials": [ "Benzylamine", "Cyclohexanone", "Ethyl chloroformate", "Hydrochloric acid" ], "Reaction": [ "Benzylamine is reacted with cyclohexanone in the presence of a catalyst to form 6-benzylaminocyclohexanone.", "6-benzylaminocyclohexanone is then reacted with ethyl chloroformate in the presence of a base to form benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate.", "Hydrochloric acid is added to the benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate to form the hydrochloride salt." ] } | |
2613299-92-4 | |
Molekularformel |
C14H18ClNO2 |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
GALLHNKVQBDUBX-YDALLXLXSA-N |
Isomerische SMILES |
C1CC12C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CC12CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.